molecular formula C9H15ClN2 B3331518 4-Pyridin-2-ylbutan-1-amine;hydrochloride CAS No. 84359-13-7

4-Pyridin-2-ylbutan-1-amine;hydrochloride

Cat. No.: B3331518
CAS No.: 84359-13-7
M. Wt: 186.68 g/mol
InChI Key: PTMHRVGREMOIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-2-ylbutan-1-amine;hydrochloride is a synthetic compound that belongs to the class of amines. It is commonly used in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a pyridine ring attached to a butylamine chain, forming a unique structure that contributes to its varied chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-2-ylbutan-1-amine;hydrochloride typically involves the reaction of pyridine derivatives with butylamine under controlled conditions. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of cationic half-sandwich rare-earth catalysts to provide an efficient and atom-economical method for the synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-2-ylbutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyridin-2-ylbutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-Pyridin-2-ylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fibroblast proliferation and migration, which are critical processes in inflammation and tissue repair .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar structures, such as 2-alkylated pyridines and pyridine N-oxides.

    Piperidine derivatives: Compounds formed by the reduction of pyridine rings, such as substituted piperidines and spiropiperidines.

Uniqueness

4-Pyridin-2-ylbutan-1-amine;hydrochloride is unique due to its specific structure, which combines a pyridine ring with a butylamine chain. This unique structure contributes to its diverse chemical reactivity and biological activities, making it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-pyridin-2-ylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-7-3-1-5-9-6-2-4-8-11-9;/h2,4,6,8H,1,3,5,7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMHRVGREMOIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704588
Record name 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-13-7
Record name 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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